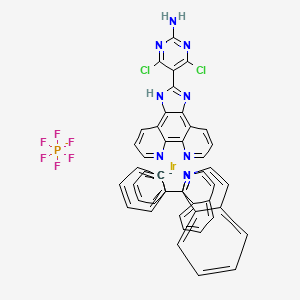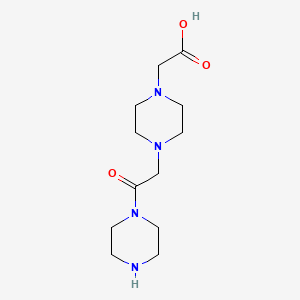
Androgen receptor antagonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androgen receptor antagonist 8 is a compound that inhibits the action of androgen receptors. Androgen receptors are critical in the development and progression of prostate cancer, as they mediate the effects of androgens like testosterone and dihydrotestosterone. By blocking these receptors, androgen receptor antagonists can reduce the growth and proliferation of prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor antagonist 8 involves a cyclization reaction of a precursor compound. The process typically includes the following steps:
Starting Material: The synthesis begins with a compound of formula V.
Cyclization Reaction: The compound undergoes a cyclization reaction to form the desired product, this compound.
Reaction Conditions: The reaction conditions are mild, and the process is designed to be efficient with high atomic utilization rates.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by controlling the stereochemistry of the starting material. This allows for the production of both the compound and its single isomers in a simple and controllable process .
Chemical Reactions Analysis
Types of Reactions
Androgen receptor antagonist 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Androgen receptor antagonist 8 has several scientific research applications:
Mechanism of Action
Androgen receptor antagonist 8 exerts its effects by binding to the ligand-binding domain of androgen receptors. This binding prevents androgens like testosterone and dihydrotestosterone from activating the receptor. As a result, the androgen receptor cannot translocate to the nucleus and initiate the transcription of target genes involved in cell growth and proliferation . This mechanism is crucial in reducing the growth of prostate cancer cells and other androgen-dependent tissues .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: A second-generation androgen receptor antagonist with strong binding affinity to androgen receptors.
Apalutamide: Another second-generation antagonist used in the treatment of prostate cancer.
Bicalutamide: A first-generation nonsteroidal androgen receptor antagonist.
Uniqueness
Androgen receptor antagonist 8 is unique in its specific binding properties and the structural changes it induces in the androgen receptor. Unlike some other antagonists, it can induce considerable conformational changes in the receptor, disrupting its agonistic conformation . This makes it a valuable compound for studying the structural dynamics of androgen receptors and developing new therapeutic agents .
Properties
Molecular Formula |
C22H19F4N3O4S |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
4-[3-[4-(2,3-dihydroxypropoxy)-3-fluorophenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3 |
InChI Key |
NVOUUJVEAPMROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


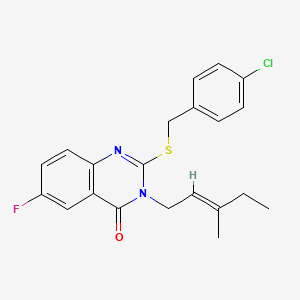
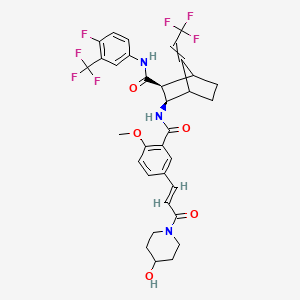
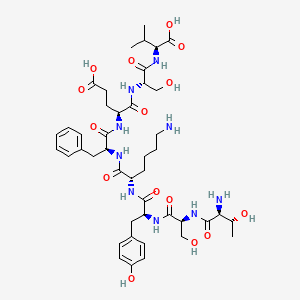
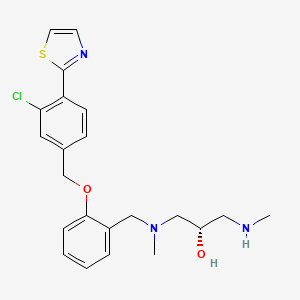
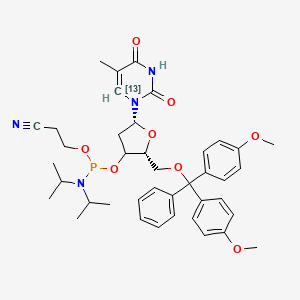
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
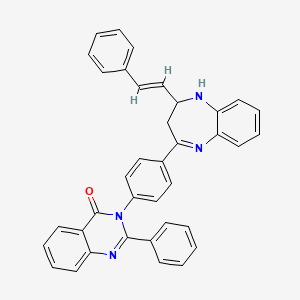
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
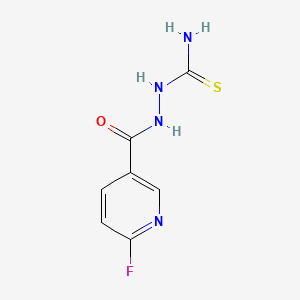
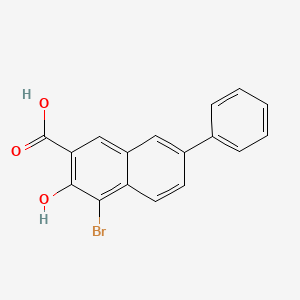
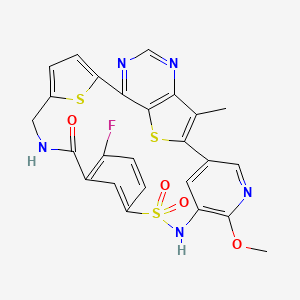
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
